S-Ethyl morpholine-4-carbothioate
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Overview
Description
S-Ethyl morpholine-4-carbothioate: is a chemical compound with the molecular formula C7H13NOS2 It is a derivative of morpholine, a heterocyclic amine, and contains a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl morpholine-4-carbothioate typically involves the reaction of morpholine with ethyl chloroformate and a sulfur-containing reagent. One common method is the reaction of morpholine with ethyl chloroformate in the presence of a base, followed by the addition of a sulfur source such as carbon disulfide. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst/Base: Triethylamine or pyridine is often used as a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: S-Ethyl morpholine-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioester group can yield thiols or alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
S-Ethyl morpholine-4-carbothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of S-Ethyl morpholine-4-carbothioate involves its interaction with thiol groups in proteins and enzymes. The thioester group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Morpholine: A parent compound with a similar structure but lacks the thioester group.
Thiazoles: Compounds containing a sulfur and nitrogen heterocyclic ring, which also exhibit diverse biological activities.
Thioesters: A broader class of compounds containing the thioester functional group.
Uniqueness: S-Ethyl morpholine-4-carbothioate is unique due to its combination of a morpholine ring and a thioester group. This combination imparts specific chemical reactivity and biological activity, making it valuable in various applications.
Properties
IUPAC Name |
S-ethyl morpholine-4-carbothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-11-7(9)8-3-5-10-6-4-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCFISXBKDJIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00793107 |
Source
|
Record name | S-Ethyl morpholine-4-carbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00793107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65839-09-0 |
Source
|
Record name | S-Ethyl morpholine-4-carbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00793107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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